

Srpkin-1 In Vivo Administration Guide: Application Notes and Protocols

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Compound of Interest

Compound Name: *Srpkin-1*

Cat. No.: *B608193*

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Introduction

Srpkin-1 is a potent, covalent, and irreversible inhibitor of Serine/Arginine Protein Kinase 1 and 2 (SRPK1/2).^{[1][2]} These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing factors.^[2] A key substrate of SRPK1 is the splicing factor SRSF1. Phosphorylation of SRSF1 by SRPK1 is a critical step in determining the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A) pre-mRNA.

Specifically, active SRPK1 promotes the production of the pro-angiogenic VEGF-A165a isoform. Inhibition of SRPK1 by **Srpkin-1** prevents SRSF1 phosphorylation, leading to a shift in splicing that favors the anti-angiogenic VEGF-A165b isoform.^[2] This mechanism makes **Srpkin-1** a valuable tool for studying the pathological roles of angiogenesis and a potential therapeutic agent for diseases characterized by excessive blood vessel growth, such as neovascular age-related macular degeneration (AMD) and certain cancers.

This document provides detailed application notes and protocols for the in vivo administration of **Srpkin-1**, focusing on the well-established murine model of laser-induced choroidal neovascularization (CNV) and providing guidance for systemic administration in other models based on available data for related compounds.

Data Presentation

In Vitro and In Vivo Activity of Srpkin-1

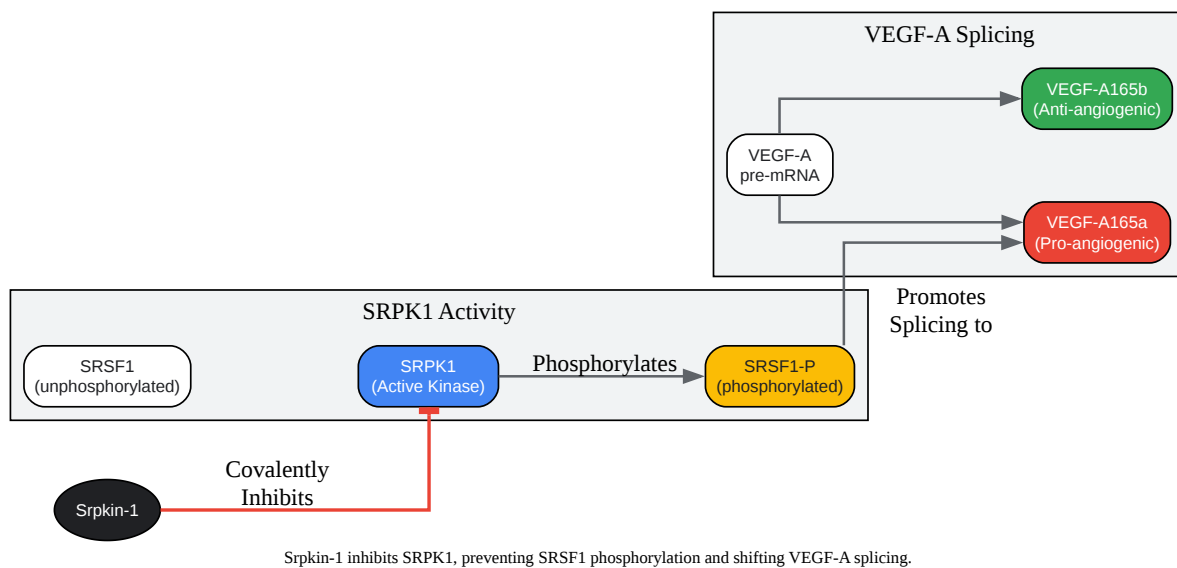
| Parameter | Target/Model | Value/Concentration | Notes | Reference(s) |
|----------------------|---|--|--|--------------|
| IC ₅₀ | SRPK1 | 35.6 nM | In vitro kinase assay | [1] |
| IC ₅₀ | SRPK2 | 98 nM | In vitro kinase assay | [1] |
| Cellular Activity | HeLa Cells | >50-fold more potent than SRPIN340 | Reduced SR protein phosphorylation and shifted VEGF-A splicing. Complete switch to VEGF-A165b at 100 nM. | [3] |
| In Vivo Model | Laser-Induced Choroidal Neovascularization (CNV) | Mouse (C57BL/6J) | Standard model for wet AMD. | [4] |
| Administration Route | Intravitreal Injection | 1 µL volume | Local administration directly into the vitreous humor. | [1][4] |
| Dosage | 50 nM and 300 nM (final estimated intraocular conc.) | Dose-dependent suppression of neovascularization was observed. | | [1] |
| Treatment Schedule | Single injection immediately after laser photocoagulation | Efficacy assessed at 7-14 days post-injection. | | [4] |

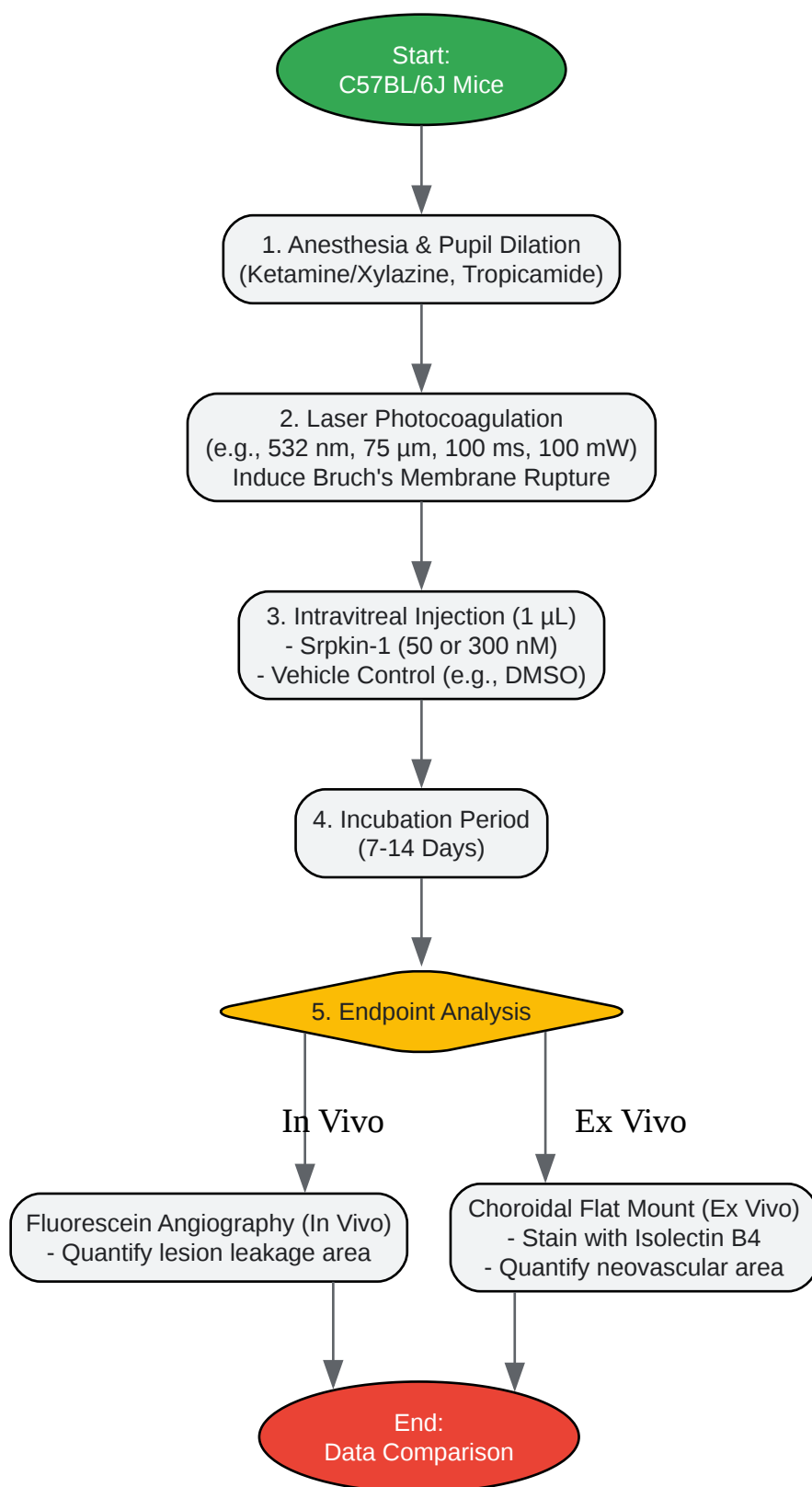
Systemic Administration Data (from related SRPK1 Inhibitor SPHINX31)

| Parameter | Target/Model | Value/Concentration | Notes | Reference(s) |
|----------------------|--------------------------------|---|--|--------------|
| In Vivo Model | Hind Limb Ischemia | Mouse (Sfrp5-/-) | Model for Peripheral Vascular Disease. | [5] |
| Administration Route | Intraperitoneal (IP) Injection | 0.8 mg/kg | Systemic administration. | [5] |
| Treatment Schedule | Bi-weekly | Administered after surgery and continued for the duration of the study (28 days). | [5] | |
| Pharmacokinetics | Mouse Liver Microsomes | Medium clearance ($T_{1/2}$ = 95.79 min) | In vitro metabolic stability data. | [6] |

Note: Data for systemic administration of **Srpkin-1** is not readily available. The table above uses data from a structurally related and potent SRPK1 inhibitor, SPHINX31, to provide guidance.

Signaling Pathway and Experimental Workflow Srpkin-1 Mechanism of Action





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